Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate is a chemical compound with the molecular formula C8H12N2O4. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate typically involves the reaction of 3-methoxyisoxazole with ethyl 2-aminoacetate under specific conditions. One common method includes the use of a coupling agent such as EDC·HCl in the presence of a solvent like dry DMF at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Another compound with similar structural features but containing a thiazole ring instead of an isoxazole ring.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Contains a thiophene ring and exhibits different biological activities.
Uniqueness
Ethyl 2-amino-2-(3-methoxyisoxazol-5-yl)acetate is unique due to its specific isoxazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N2O4 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3-methoxy-1,2-oxazol-5-yl)acetate |
InChI |
InChI=1S/C8H12N2O4/c1-3-13-8(11)7(9)5-4-6(12-2)10-14-5/h4,7H,3,9H2,1-2H3 |
InChI Key |
OHYYEFONLCVXGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=NO1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.